(S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-3-methylbutanamide
CAS No.:
Cat. No.: VC19808902
Molecular Formula: C12H16ClFN2O
Molecular Weight: 258.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16ClFN2O |
|---|---|
| Molecular Weight | 258.72 g/mol |
| IUPAC Name | 2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-3-methylbutanamide |
| Standard InChI | InChI=1S/C12H16ClFN2O/c1-7(2)11(15)12(17)16-6-8-9(13)4-3-5-10(8)14/h3-5,7,11H,6,15H2,1-2H3,(H,16,17) |
| Standard InChI Key | UKNYNHHTWYDSNG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(C(=O)NCC1=C(C=CC=C1Cl)F)N |
Introduction
Chemical Structure and Stereochemical Significance
The molecular formula of (S)-2-amino-N-(2-chloro-6-fluorobenzyl)-3-methylbutanamide is , with a molar mass of 283.74 g/mol. The (S)-configuration at the α-amino carbon confers stereoselectivity, which is critical for interactions with biological targets such as enzymes or receptors. The 2-chloro-6-fluorobenzyl group introduces electronegative substituents that influence electronic distribution and molecular polarity, potentially enhancing binding affinity to hydrophobic pockets in proteins .
The compound’s structure is analogous to pharmacologically active amides, which often exhibit improved metabolic stability compared to ester counterparts. The chloro and fluoro substituents on the benzyl ring may reduce susceptibility to oxidative degradation, as seen in related halogenated aromatic compounds .
Synthesis and Structural Analogues
Structural Modifications
Modifications to the benzyl or amide groups could alter physicochemical and pharmacological properties. For example:
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Chloro-Fluoro Substitution: Replacing chlorine with bulkier halogens (e.g., bromine) may enhance lipophilicity but reduce metabolic stability.
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Amino Group Derivatization: Acylation or sulfonation of the primary amine could modulate solubility and bioavailability.
Physicochemical Properties
Thermogravimetric analysis (TGA) of similar amides indicates decomposition temperatures above 200°C, suggesting moderate thermal stability .
Future Directions
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Stereoselective Synthesis: Develop enantioselective routes to optimize yield and purity.
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ADME Profiling: Investigate absorption, distribution, metabolism, and excretion in preclinical models.
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Target Identification: Screen against receptor libraries to identify potential therapeutic applications.
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